Ethyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzyl group (a C6H5CH2- group), and a carboxamido group (a CONH2 group). It also contains an ethyl ester group (a COOC2H5 group) attached to a benzoate (a C6H5COO- group) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamido group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Synthesis and Anticholinesterase Activity
One study focuses on the synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides to test their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The introduction of benzyloxy moiety on the coumarin scaffold improved anti-AChE activity, demonstrating the significance of molecular modifications in enhancing biological effects (Ghanei-Nasab et al., 2016).
Antimicrobial Activities
Another study elaborates on the Knoevenagel condensation reaction synthesis of Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, followed by its structural characterization and evaluation for antifungal and antimicrobial susceptibilities. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Kumar et al., 2016).
Inhibition of Mycobacterium tuberculosis
Research on Thiazole-aminopiperidine hybrid analogues discusses the design, synthesis, and evaluation of novel Mycobacterium tuberculosis GyrB inhibitors. This work underscores the role of chemical synthesis in creating potent compounds for treating tuberculosis, one of the leading infectious diseases worldwide (Jeankumar et al., 2013).
Prodrug Development for Neuropathic Pain
A study on the development of a prodrug for a hydroxamate-based inhibitor of glutamate carboxypeptidase II aimed at improving oral pharmacokinetics for neuropathic pain therapy reveals the intricate process of drug development and the importance of chemical modifications for therapeutic applications (Rais et al., 2017).
Environmental Applications
Investigations into the carboxylation and dehydroxylation of phenolic compounds by a methanogenic consortium offer insights into environmental biotechnology, demonstrating how chemical compounds can be transformed under anaerobic conditions to produce benzoate derivatives, thus indicating potential applications in bioremediation and environmental chemistry (Bisaillon et al., 1993).
Future Directions
properties
IUPAC Name |
ethyl 4-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4/c1-2-29-22(28)16-8-10-18(11-9-16)24-20(26)19-7-4-12-25(21(19)27)14-15-5-3-6-17(23)13-15/h3-13H,2,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZCWMEOXNZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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